trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 . It is a chiral compound, meaning it contains a mixture of enantiomers. This compound is characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-methylbenzoylcyclohexane.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Oxidized derivatives such as ketones or aldehydes
Reduction: Alcohols or hydrocarbons
Substitution: Compounds with different functional groups replacing the benzoyl or carboxylic acid groups.
Scientific Research Applications
Chemistry: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a lead compound for designing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique structural properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(3-Ethylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. The presence of the 3-methylbenzoyl group and the carboxylic acid group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIEUMRWFFUAB-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196706 | |
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-71-7 | |
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733742-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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